molecular formula C10H10N2OS B15238457 3-Amino-1-(thiophen-3-ylmethyl)-1,2-dihydropyridin-2-one

3-Amino-1-(thiophen-3-ylmethyl)-1,2-dihydropyridin-2-one

Cat. No.: B15238457
M. Wt: 206.27 g/mol
InChI Key: ZDAROPPWBLBYEQ-UHFFFAOYSA-N
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Description

3-Amino-1-(thiophen-3-ylmethyl)-1,2-dihydropyridin-2-one is a heterocyclic compound that features a thiophene ring attached to a dihydropyridinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(thiophen-3-ylmethyl)-1,2-dihydropyridin-2-one can be achieved through various synthetic routes. One common method involves the reaction of thiophene derivatives with appropriate amines and carbonyl compounds under controlled conditions. For example, the reaction of thiophene-3-carboxaldehyde with 3-aminopyridine in the presence of a reducing agent can yield the desired compound. The reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield. The choice of reagents and solvents is also optimized to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(thiophen-3-ylmethyl)-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Amino-1-(thiophen-3-ylmethyl)-1,2-dihydropyridin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-1-(thiophen-3-ylmethyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-benzothiophene-2-carbonitrile
  • 3-Amino-1-(thiophen-2-ylmethyl)-1,2-dihydropyridin-2-one
  • 3-Amino-1-(thiophen-4-ylmethyl)-1,2-dihydropyridin-2-one

Uniqueness

3-Amino-1-(thiophen-3-ylmethyl)-1,2-dihydropyridin-2-one is unique due to its specific substitution pattern on the thiophene ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials with tailored properties .

Properties

Molecular Formula

C10H10N2OS

Molecular Weight

206.27 g/mol

IUPAC Name

3-amino-1-(thiophen-3-ylmethyl)pyridin-2-one

InChI

InChI=1S/C10H10N2OS/c11-9-2-1-4-12(10(9)13)6-8-3-5-14-7-8/h1-5,7H,6,11H2

InChI Key

ZDAROPPWBLBYEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=O)C(=C1)N)CC2=CSC=C2

Origin of Product

United States

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